(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde
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Overview
Description
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde is an organic compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol It is a bicyclic compound, meaning it contains two fused rings, and features an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-ene with an appropriate aldehyde precursor under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to maximize efficiency and output. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)carboxylic acid.
Reduction: (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethylbicyclo(2.2.1)heptane-2-acetaldehyde: A closely related compound with similar structural features.
Bicyclo(2.2.1)heptane-2-acetaldehyde: Lacks the dimethyl substitution, resulting in different chemical properties.
Uniqueness
(3,3-Dimethylbicyclo(221)hept-2-yl)acetaldehyde is unique due to its specific substitution pattern and the presence of the aldehyde functional group
Properties
CAS No. |
39850-66-3 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)acetaldehyde |
InChI |
InChI=1S/C11H18O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h6,8-10H,3-5,7H2,1-2H3 |
InChI Key |
ZIIKSEQIKREAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1CC=O)C |
Origin of Product |
United States |
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